Potassium glycolate Potassium glycolate
Brand Name: Vulcanchem
CAS No.: 1932-50-9
VCID: VC21228053
InChI: InChI=1S/C2H4O3.K/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1
SMILES: C(C(=O)[O-])O.[K+]
Molecular Formula: C2H3KO3
Molecular Weight: 114.14 g/mol

Potassium glycolate

CAS No.: 1932-50-9

Cat. No.: VC21228053

Molecular Formula: C2H3KO3

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Potassium glycolate - 1932-50-9

Specification

CAS No. 1932-50-9
Molecular Formula C2H3KO3
Molecular Weight 114.14 g/mol
IUPAC Name potassium;2-hydroxyacetate
Standard InChI InChI=1S/C2H4O3.K/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1
Standard InChI Key FIJPWGLOBMXXSF-UHFFFAOYSA-M
Isomeric SMILES C(C(=O)[O-])O.[K+]
SMILES C(C(=O)[O-])O.[K+]
Canonical SMILES C(C(=O)[O-])O.[K+]

Introduction

Chemical Identity and Physical Properties

Molecular Structure and Classification

Potassium glycolate (C₂H₃KO₃) is the potassium salt of glycolic acid, featuring a carboxylate group bonded to a hydroxymethyl group with potassium serving as the counterion. The compound has a CAS Registry Number of 1932-50-9, identifying it in chemical databases and regulatory documentation . As an alpha-hydroxy acid salt, potassium glycolate belongs to a family of compounds characterized by a hydroxyl group adjacent to a carboxylic acid function, giving it distinctive chemical behavior in biological systems and chemical reactions. The molecular weight of potassium glycolate is approximately 138.21 g/mol, placing it among medium-sized organic salts relevant to biochemical processes.

Physical Characteristics

Potassium glycolate typically presents as a white crystalline solid with high solubility in water and polar organic solvents. Though precise solubility data is limited in accessible research literature, the compound's ionic nature suggests excellent dissolution in aqueous media, making it suitable for various solution-based applications. The high water solubility of potassium glycolate distinguishes it from some other organopotassium compounds and contributes to its utility in pharmaceutical and biological research contexts. The compound exhibits chemical stability under standard laboratory conditions, though it may be hygroscopic due to its ionic character and should be stored accordingly to maintain purity.

Synthesis and Production

Laboratory Preparation Methods

The synthesis of potassium glycolate typically involves the neutralization reaction between glycolic acid and potassium-containing bases such as potassium hydroxide or potassium carbonate. The general reaction can be represented through the following chemical equation: HOCH₂COOH + KOH → HOCH₂COOK + H₂O. This straightforward acid-base neutralization proceeds readily in aqueous solution at ambient temperature, making it accessible for laboratory-scale preparation. The product can be isolated through controlled evaporation of the reaction solution, followed by appropriate purification steps such as recrystallization if necessary to achieve analytical purity.

Chemical Properties and Reactivity

Acid-Base Behavior

Potassium glycolate functions as a weak base in solution due to the carboxylate group's ability to accept protons under appropriate conditions. The hydroxyl group in the compound can participate in hydrogen bonding, influencing its solubility profile and interactions with other molecules in solution. These properties contribute to potassium glycolate's potential utility as a buffering agent in specific pH ranges, particularly in biochemical research applications. The compound's pKa value would be expected to differ from that of free glycolic acid due to the presence of the potassium counterion, affecting its behavior in solution and its interaction with biological systems.

Oxidation-Reduction Properties

The hydroxyl group in potassium glycolate can undergo oxidation reactions, potentially forming compounds with carbonyl functionality under appropriate conditions. This reactivity makes potassium glycolate relevant in studies of oxidative metabolic pathways, particularly those involving glycolate oxidase (GO), an enzyme that catalyzes the oxidation of glycolate to glyoxylate in the photorespiratory pathway . The compound's participation in oxidation reactions is significant for understanding its role in biological systems and its potential applications in chemical synthesis. Research on glycolate oxidation in plants reveals the importance of these reactions in cellular metabolism and stress response mechanisms.

Comparative Reactivity Table

Reaction TypePotassium Glycolate BehaviorRelevant ConditionsPotential Products
OxidationHydroxyl group undergoes oxidationPresence of oxidizing agents or enzymes such as glycolate oxidasePotassium glyoxylate and related compounds
EsterificationHydroxyl group can form estersReaction with carboxylic acids or acid derivativesEster derivatives with modified properties
Acid-BaseActs as weak base in solutionAqueous environmentGlycolic acid upon acidification
CoordinationCan coordinate with metal ionsPresence of transition metal ionsMetal-glycolate complexes

Biological Significance

Role in Plant Photorespiration

Glycolate compounds, including potassium glycolate, are integrally involved in plant photorespiration, a metabolic pathway that recycles the byproducts of the oxygenase activity of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Research on maize has demonstrated that glycolate oxidase activity is "required for survival of maize in normal air," highlighting the critical nature of glycolate metabolism in plant physiology . In photorespiration, glycolate is produced from 2-phosphoglycolate, which results from Rubisco's oxygenase reaction. Studies have shown that mutant plants with deficient glycolate oxidase activity accumulate glycolate to toxic levels, with research indicating they "accumulated glycolate linearly for 6 h to levels 7-fold higher than wild type and 11-fold higher after 25 h" . This accumulation ultimately proves lethal to the plants, underscoring the essential nature of proper glycolate metabolism.

Enzymatic Interactions

Potassium glycolate's biological activity is closely linked to its interactions with specific enzymes, particularly glycolate oxidase (GO), which catalyzes the oxidation of glycolate to glyoxylate in peroxisomes. Research has demonstrated that maize mutants with only "5% to 10% of wild-type GO activity" exhibited a "seedling lethal phenotype when homozygous" unless grown in high CO₂ conditions . These findings illustrate the critical role of glycolate oxidation in plant survival under normal atmospheric conditions. The enzymatic conversion of glycolate is part of a larger metabolic network that includes glyoxylate aminotransferase, which transforms glyoxylate into glycine, and mitochondrial glycine dehydrogenase (GDH), which processes glycine into serine . These interconnected enzymatic reactions highlight the integrated nature of glycolate metabolism in cellular biochemistry.

Industrial and Research Applications

Scientific Research Utilization

In scientific research, potassium glycolate serves as a valuable reagent for studying glycolate metabolism and related biochemical pathways. Its defined chemical composition and solubility properties make it suitable for controlled experimental conditions when investigating plant metabolism, photorespiration, and cellular responses to metabolic perturbations. Research applications may include investigations of enzymatic activities, metabolic pathway analysis, and studies of plant stress responses. The compound's role in photorespiratory research is particularly significant, as evidenced by studies showing that photorespiration is essential even in C4 plants like maize, which were previously thought to have limited photorespiratory activity .

Comparative Analysis with Related Compounds

Glycolate Salts Comparison

Potassium glycolate shares structural similarities with other glycolate salts, though with distinct properties due to the specific counterion. The following table provides a comparative analysis of potassium glycolate with related compounds:

PropertyPotassium GlycolateSodium GlycolateCalcium Glycolate
Chemical FormulaC₂H₃KO₃C₂H₃NaO₃(C₂H₃O₃)₂Ca
Molecular Weight~138.21 g/mol~98.03 g/mol~178.14 g/mol
AppearanceWhite crystalline solidWhite crystalline solidWhite powder
Water SolubilityHighHighModerate
ApplicationsResearch, plant metabolism studiesChemical intermediate, market price ~$3000/ton Nutritional supplements
Production MethodNeutralization of glycolic acidTraditionally from chloroacetic acid and NaOH Reaction of calcium compounds with glycolic acid

This comparison highlights the unique position of potassium glycolate among glycolate salts, with properties that make it suitable for specific research and potentially industrial applications. The differences in molecular weight, solubility, and ionic behavior influence how these compounds interact in biological systems and chemical processes.

Metabolic Pathway Integration

In biological systems, potassium glycolate participates in metabolic pathways similar to other glycolate compounds but may exhibit distinct behaviors due to the presence of potassium ions. The following table outlines key enzymes involved in glycolate metabolism and their functions:

EnzymeLocationFunctionMetabolic Significance
Glycolate Oxidase (GO)PeroxisomesConverts glycolate to glyoxylateEssential for photorespiration; mutants with low activity cannot survive in normal air
Glyoxylate AminotransferasePeroxisomesTransforms glyoxylate into glycineLinks carbon and nitrogen metabolism in photorespiration
Glycine Dehydrogenase (GDH)MitochondriaProcesses glycine into serineCritical for amino acid metabolism; mutations affect CO₂ release
Serine HydroxymethyltransferaseVarious cellular locationsConverts serine to hydroxypyruvateCompletes the carbon recovery in photorespiration

This metabolic integration demonstrates the central role of glycolate compounds in cellular biochemistry, particularly in plants where photorespiration is active. Research has shown that "when go1 mutants were shifted from high CO₂ to air in light, they accumulated glycolate linearly," highlighting the consequences of disrupted glycolate metabolism .

Future Research Directions

Sustainable Production Methods

Recent advances in electrochemical synthesis suggest promising directions for more environmentally friendly production of glycolate compounds. Research has demonstrated that "electrosynthesis is becoming popular as an effective synthesis tool under ambient conditions," with applications including "electrochemical oxidations of organic small molecules" to valuable chemicals including glycolic acid derivatives . These approaches could potentially be adapted for potassium glycolate production, reducing environmental impact and production costs. The development of "Pd/NiMoO₄/NF electrocatalyst with much lowered Pd loading amount (3.5 wt.%)" for "efficient, economic, and ultra-stable glycolate synthesis" represents a significant advancement that could be applied to various glycolate salts, including potassium glycolate .

Expanded Applications Research

Future research may expand the applications of potassium glycolate beyond current uses, particularly in areas such as sustainable agriculture, pharmaceutical development, and green chemistry. Given the demonstrated importance of glycolate metabolism in plant stress responses, potassium glycolate could potentially play a role in developing crops with enhanced stress tolerance or modified photorespiratory efficiency. The compound's defined chemical properties and biological activity suggest potential applications in specialized chemical syntheses and pharmaceutical formulations. Research into the specific effects of potassium versus other counterions in glycolate salts could reveal optimized applications where potassium glycolate offers distinct advantages over alternatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator